2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine
Description
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine is a spirocyclic amine featuring a unique 5,8-dioxaspiro[3.5]nonane core. The compound’s structure comprises a nine-membered spiro system with two oxygen atoms at positions 5 and 8, connected to an ethan-1-amine moiety. While direct biological data are unavailable, its structural analogs suggest applications in drug discovery, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition due to the amine group’s basicity and spiro system’s conformational constraints .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(5,8-dioxaspiro[3.5]nonan-6-yl)ethanamine |
InChI |
InChI=1S/C9H17NO2/c10-5-2-8-6-11-7-9(12-8)3-1-4-9/h8H,1-7,10H2 |
InChI Key |
NLMNVFLWSBKMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC(O2)CCN |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Acylation | Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride | Solvent: dichloromethane or acetonitrile; Base: triethylamine or potassium carbonate; Temp: ≤10 °C, then room temp; Time: ~16 h | Yields vary ~50-70%; TLC confirms completion; crude purified by column chromatography |
| 2. Cyclization | Intramolecular cyclization of acylated intermediate | Solvent: anhydrous tetrahydrofuran; Base: sodium hydride; Temp: 0 °C to room temp; Atmosphere: inert (N2 or Ar); Time: 2 h | Yield ~69%; purified by chromatography; forms spirocyclic intermediate |
| 3. Reduction | Reduction of cyclized intermediate | Reducing agent: lithium aluminum hydride; Solvent: inert (e.g., THF); Atmosphere: inert; Molar ratio compound to reducing agent: 1:1.1-2 | Efficient conversion to reduced intermediate; careful control of stoichiometry required |
| 4. Catalytic Hydrogenation | Removal of benzyl protecting group | Catalyst: Pd/C; H2 pressure: 20-100 psi; Temp: 20-50 °C; Time: 8-20 h; Acetic acid as activator | Yields ~60%; produces free amine this compound; suitable for scale-up |
Reaction Scheme Summary
The overall synthetic scheme can be summarized as:
- 3-((benzylamino)methyl)oxetan-3-ol + chloroacetyl chloride → acylated intermediate
- Acylated intermediate + strong base → spirocyclic compound
- Spirocyclic compound + LiAlH4 → reduced intermediate
- Reduced intermediate + Pd/C + H2 → target amine (this compound)
Research Findings and Analysis
Raw Material Availability and Reaction Control
- The starting material, 3-((benzylamino)methyl)oxetan-3-ol, is commercially accessible or can be synthesized on a large scale, facilitating industrial applicability.
- The use of bases such as triethylamine, potassium carbonate, or sodium hydride allows fine control over reaction rates and selectivity.
- The reaction conditions are mild (temperature below 50 °C) and conducted under inert atmosphere to prevent side reactions.
Yield and Purity
- The overall yield across the four steps ranges from approximately 50% to 70%, which is considered efficient for multi-step heterocyclic synthesis.
- Purification by column chromatography after key steps ensures high purity of intermediates and final product.
- The catalytic hydrogenation step is critical for deprotection and requires optimization of pressure and time for maximum yield.
Industrial Suitability
- The method is designed for scalability with readily available reagents.
- The short synthetic route reduces cost and time.
- Reaction control and solvent choices are compatible with industrial safety and environmental standards.
Data Table Summary of Key Reaction Parameters
| Step | Reagents / Base | Solvent | Temperature (°C) | Atmosphere | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride / Triethylamine or K2CO3 | DCM or Acetonitrile | ≤10 to RT | Ambient | 16 | 50-70 | Dropwise addition, TLC monitoring |
| 2 | Sodium hydride | THF (anhydrous) | 0 to RT | Inert (N2/Ar) | 2 | ~69 | Quench with ice water, extraction |
| 3 | Lithium aluminum hydride | THF | RT | Inert | Variable | High | Stoichiometry 1:1.1-2 |
| 4 | Pd/C, H2, Acetic acid | Suitable solvent | 20-50 | H2 atmosphere (20-100 psi) | 8-20 | ~60 | Catalytic hydrogenation, Bn removal |
Chemical Reactions Analysis
Types of Reactions
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs vary in spiro ring size, oxygen content, and substituents. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Impact of Spiro Ring Size and Oxygen Content
- Spiro[3.5]nonane vs.
- This may improve aqueous solubility but reduce blood-brain barrier penetration .
Amine Chain Length and Basicity
- Ethanamine vs. Methanamine : The ethanamine chain in the target compound provides greater conformational flexibility and basicity (pKa ~10–11) compared to methanamine derivatives (pKa ~9–10), enhancing interactions with acidic biological targets .
- Salt Formation : Hydrochloride salts of similar amines (e.g., ) indicate utility in pharmaceutical formulations for enhanced stability and solubility .
Functional Group Modifications
- Carboxylic Acid Derivative : The acetic acid analog () exhibits markedly different properties, such as lower logP (−0.5 vs. 1.2 for the amine) and higher solubility in polar solvents. This highlights the amine group’s role in modulating bioavailability .
Biological Activity
2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine is a compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 193.67 g/mol. The compound features a spirocyclic core that contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 5,8-dioxaspiro[3.5]nonan-6-ylmethanamine; hydrochloride |
| InChI | InChI=1S/C8H15NO2.ClH/c9-4-7-5-10-6-8(11-7)2-1-3-8;/h7H,1-6,9H2;1H |
Research suggests that this compound may interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Its biological activity is primarily attributed to its ability to influence cellular pathways involved in various physiological processes.
Case Studies and Research Findings
- Enzyme Inhibition : Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on key enzymes involved in metabolic pathways. For instance, derivatives of spirocyclic compounds have been shown to inhibit KRAS G12C mutations effectively, which are prevalent in solid tumors .
- Receptor Binding : The compound's potential as a receptor modulator has been explored in various studies. For example, structural analogs have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2), revealing insights into their agonistic activities .
- Antitumor Activity : A related study highlighted the efficacy of compounds similar to this compound in xenograft mouse models, demonstrating dose-dependent antitumor effects . This suggests a promising avenue for further exploration in cancer therapeutics.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving diols and suitable catalysts.
- Introduction of the Amino Group : The methanamine moiety is introduced via nucleophilic substitution reactions under controlled conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other spirocyclic compounds:
| Compound Name | Biological Activity |
|---|---|
| {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol | Moderate enzyme inhibition |
| {5,8-Dioxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride | Strong receptor binding |
These comparisons highlight the unique properties and potential applications of this compound in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of spirocyclic amines typically involves multi-step routes. For example, a dioxaspiro framework can be constructed via cyclization of dioxane derivatives, followed by amination to introduce the amine group (e.g., using reductive amination or nucleophilic substitution). Key parameters include:
- Temperature : Controlled heating (60–100°C) to avoid side reactions.
- Catalysts : Palladium or nickel catalysts for hydrogenation steps.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Dioxane derivative, H₂SO₄, 80°C | 45 | 85% |
| Amination | NH₃, Pd/C, H₂ (50 psi) | 68 | 92% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and amine proton shifts.
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₉NO₂).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of the spirocyclic structure?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:
- Electron density distribution (e.g., amine group nucleophilicity).
- Conformational stability of the spirocyclic ring.
- Interaction energies with biological targets (e.g., enzymes).
Tools like Gaussian or ORCA are recommended, validated against experimental NMR/IR data .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Systematic Review : Meta-analysis of published data, filtering for variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines.
- Dose-Response Curves : Reproduce experiments with standardized protocols (e.g., IC₅₀ comparisons).
- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities independently .
Q. What strategies enable selective functionalization of the amine group without disrupting the spirocyclic framework?
- Methodological Answer :
- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during reactions.
- Mild Reaction Conditions : Employ EDC/NHS coupling for amide formation at room temperature.
- Monitoring : Real-time FTIR or TLC to detect side reactions (e.g., ring-opening) .
Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Steric Effects : The spirocyclic structure limits accessibility for modifications.
- Stereochemical Complexity : Enantiomers may exhibit divergent biological activities (e.g., use chiral HPLC for separation).
- Data Integration : Combine QSAR models with molecular dynamics simulations to predict bioactivity .
Q. How can biophysical methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
